Ethyl 5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at position 3 with an ethyl ester and at position 5 with a 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido group.
Properties
IUPAC Name |
ethyl 5-[(1-methyl-2-oxopyridine-3-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-3-25-17(24)13-10-18-21-8-6-11(9-14(13)21)19-15(22)12-5-4-7-20(2)16(12)23/h4-10H,3H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYUALASHGOSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=CN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a pyrazolo[1,5-a]pyridine core and a dihydropyridine moiety, which contributes to its biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways. For instance, it may act on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Antioxidant Activity : Preliminary studies suggest that it exhibits significant antioxidant properties, potentially through scavenging free radicals and reducing oxidative stress in cells.
Antimicrobial Activity
Recent evaluations have demonstrated that derivatives of this compound possess notable antimicrobial properties. For example, studies have reported minimum inhibitory concentrations (MIC) against various pathogens:
| Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Inhibition of cell wall synthesis |
| Escherichia coli | 0.30 - 0.35 | Disruption of membrane integrity |
| Candida albicans | 0.40 - 0.45 | Interference with ergosterol biosynthesis |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Anticancer Activity
The compound has also shown promise in anticancer research. It demonstrated antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma). The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis |
| HCT116 | 8.3 | Cell cycle arrest |
| A375 | 12.0 | Inhibition of tumor growth |
These results indicate that the compound could serve as a lead structure for developing new anticancer therapies.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrazole derivatives, including our compound of interest. The results indicated that the compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections .
- Antitumor Activity Assessment : Another study focused on the anticancer properties of this compound against human tumor cell lines. The findings revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its mechanism as a potential anticancer agent .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s pyrazolo[1,5-a]pyridine core distinguishes it from other heterocyclic systems, such as tetrahydroimidazo[1,2-a]pyridine () and pyrazolo[1,2-a]pyrazole (). Key comparisons include:
Key Observations :
- The target’s amide group (C-5) may improve solubility and hydrogen-bonding interactions compared to ’s isoxazole , which enhances lipophilicity .
- ’s tetrahydroimidazo[1,2-a]pyridine core introduces a partially saturated ring, likely reducing planarity and altering binding modes compared to the fully aromatic pyrazolo[1,5-a]pyridine .
Key Observations :
Physical and Spectroscopic Properties
Key Observations :
- The target’s amide group would likely produce distinct ¹H NMR shifts (e.g., ~δ 8–10 ppm for NH) compared to ’s diethylamino protons (δ ~3.45) .
- ’s higher melting point (215–217°C) suggests stronger intermolecular forces (e.g., hydrogen bonding from nitro/cyano groups) than the target’s ester/amide system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
